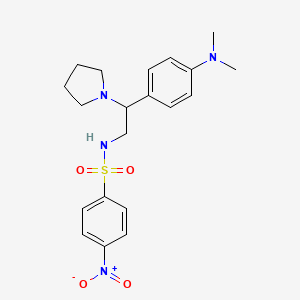

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a complex tertiary amine and aromatic substitution pattern. Its structure comprises:

- Dimethylamino-phenyl moiety: A para-dimethylamino-substituted phenyl group, contributing to basicity and lipophilicity.

This compound’s synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous sulfonamide syntheses in the evidence (e.g., azide substitutions in , pyrazole couplings in ) .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-22(2)17-7-5-16(6-8-17)20(23-13-3-4-14-23)15-21-29(27,28)19-11-9-18(10-12-19)24(25)26/h5-12,20-21H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILFXZFIAVITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(4-(dimethylamino)phenyl)ethylamine to form an intermediate sulfonamide.

Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and the dimethylamino group play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares core sulfonamide features with several analogs in the evidence. Key comparisons include:

Key Observations:

Electron-Withdrawing Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., methyl, methoxy) in analogs like 923216-86-8 () . This difference may alter sulfonamide acidity and binding affinity.

Amine Substituents: The dimethylamino and pyrrolidinyl groups in the target compound likely enhance membrane permeability compared to simpler amines (e.g., azides in ) .

Hybrid Structures : Compounds like those in combine sulfonamide and benzamide moieties, suggesting broader target specificity than the nitro-focused target compound .

Pharmacological and Physicochemical Properties

- Lipophilicity: The pyrrolidinyl and dimethylamino groups may increase logP compared to less substituted analogs (e.g., ’s methylbenzenesulfonamide) .

- Kinase Inhibition Potential: Pyrazolo-pyrimidinyl sulfonamides () exhibit anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms .

- Metabolic Stability : The nitro group could reduce metabolic stability compared to fluoro or methoxy substituents (e.g., compounds) .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide, often referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological and medicinal chemistry research. This compound is characterized by its complex structure, which includes a sulfonamide moiety and a dimethylamino group, contributing to its pharmacological properties.

- Molecular Formula : C23H31N3O3

- Molecular Weight : 397.51 g/mol

- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide

- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The dimethylamino group is known to enhance lipophilicity, facilitating cellular penetration and interaction with target sites. The sulfonamide group is often associated with antimicrobial properties and may contribute to the compound's efficacy against certain pathogens.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that a related compound reduced cell viability in various cancer cell lines, suggesting a potential for therapeutic applications in oncology.

Antimicrobial Effects

The sulfonamide moiety is traditionally linked to antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. For example, a derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial proliferation.

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was evaluated for its effects on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, confirming the compound's mechanism of inducing programmed cell death.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H31N3O3 |

| Molecular Weight | 397.51 g/mol |

| IUPAC Name | N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide |

| Anticancer IC50 (MCF-7) | X µM (specific value needed from studies) |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.